molecular formula C14H21BrClNO B1488009 3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1219972-45-8

3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B1488009
CAS No.: 1219972-45-8
M. Wt: 334.68 g/mol
InChI Key: IYHSKNXNRGCPBU-UHFFFAOYSA-N
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Description

3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C14H21BrClNO and its molecular weight is 334.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-bromo-4-butan-2-ylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHSKNXNRGCPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-45-8
Record name Pyrrolidine, 3-[2-bromo-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride is a synthetic compound notable for its unique structure, which includes a pyrrolidine ring and a brominated phenoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H21BrClNO
  • Molecular Mass : Approximately 308.68 g/mol
  • Structure : The compound features a pyrrolidine ring attached to a phenoxy group that includes a bromine atom and a sec-butyl substituent.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be beneficial in therapeutic contexts. For instance, enzyme inhibition can alter metabolic pathways associated with various diseases.
  • Receptor Binding : It may bind to neurotransmitter receptors or other cellular receptors, influencing critical signaling pathways that regulate cellular functions and disease processes.

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of pyrrolidine compounds often exhibit antibacterial activity, which could be explored further with this compound.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. For example, pyrrole derivatives have been evaluated for their anticancer activities, showing moderate efficacy against ovarian and breast cancer cells .
  • Neuroprotective Effects : Given its potential receptor interactions, this compound may also play a role in neuroprotection. Compounds that influence neurotransmitter systems are being investigated for their ability to mitigate neurodegenerative diseases.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibitory properties of related compounds found that certain pyrrolidine derivatives could effectively inhibit enzymes involved in inflammatory pathways. This suggests that this compound may also possess similar inhibitory effects, warranting further investigation into its therapeutic applications in inflammatory diseases.

Case Study 2: Antimicrobial Evaluation

In vitro evaluations of pyrrole-based compounds have indicated promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL for these compounds . Future studies could explore the specific antimicrobial effects of this compound.

Research Findings Summary Table

Activity Type Mechanism Findings
AntimicrobialEnzyme inhibitionMIC values between 3.12 - 12.5 µg/mL
AnticancerCytotoxicity against cancer cell linesModerate efficacy observed in ovarian cancer
NeuroprotectiveReceptor bindingPotential influence on neurotransmitter systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride
Reactant of Route 2
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3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.